Tert-butyl 2-methylprop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate

Description

Nomenclature and Structural Characteristics

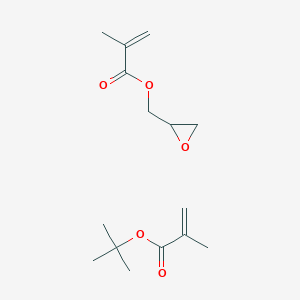

Tert-butyl 2-methylprop-2-enoate, systematically named tert-butyl 2-methylprop-2-enoate (IUPAC), is commonly abbreviated as TBMA. Its molecular formula is C₈H₁₄O₂ , with a molecular weight of 142.20 g/mol . The structure comprises a methacrylic acid backbone esterified with a tert-butyl group, resulting in the SMILES notation CC(=C)C(=O)OC(C)(C)C . The tert-butyl substituent imparts steric hindrance, influencing polymerization kinetics and polymer chain mobility.

Oxiran-2-ylmethyl 2-methylprop-2-enoate, known as glycidyl methacrylate (GMA), has the molecular formula C₇H₁₀O₃ and a matching molecular weight of 142.15 g/mol . Its structure combines a methacrylate group with an epoxy-functional glycidyl moiety, represented by the SMILES string CC(=C)C(=O)OCC1CO1 . The epoxy ring (oxirane) confers reactivity toward nucleophiles, enabling post-polymerization modifications such as crosslinking with amines or acids.

A comparative analysis of their structural features is provided in Table 1.

Table 1: Structural and Molecular Properties of TBMA and GMA

| Property | TBMA | GMA |

|---|---|---|

| Molecular Formula | C₈H₁₄O₂ | C₇H₁₀O₃ |

| Molecular Weight (g/mol) | 142.20 | 142.15 |

| Functional Groups | tert-butyl ester, methacrylate | Methacrylate, epoxy |

| CAS Number | 585-07-9 | 106-91-2 |

| Key Structural Motif | Sterically hindered ester | Epoxy-reactive site |

Historical Development and Discovery

The synthesis of TBMA traces to mid-20th-century efforts to modify methacrylate esters for improved polymer properties. Early patents from the 1950s describe its preparation via esterification of methacrylic acid with tert-butanol under acid catalysis. Its commercial adoption accelerated in the 1970s as industries sought monomers to enhance polymethyl methacrylate (PMMA) thermal stability.

GMA’s development emerged from epoxy chemistry advancements in the 1960s. Initial synthesis routes involved methacrylic acid and glycidol, with optimized processes later employing epichlorohydrin to form the epoxy ring. By the 1980s, GMA became critical for producing epoxy-functional copolymers, particularly in automotive coatings and dental composites.

Significance in Polymer Chemistry

TBMA’s tert-butyl group reduces chain mobility during polymerization, yielding polymers with elevated glass transition temperatures (T₉). This property is exploited in high-temperature adhesives and optical plastics. For example, copolymers of TBMA and methyl methacrylate exhibit T₉ values exceeding 120°C, compared to 105°C for pure PMMA.

GMA’s dual functionality enables covalent bonding with substrates or other polymers. In coatings, GMA-containing copolymers undergo epoxy-amine reactions to form durable networks resistant to solvents and abrasion. Recent innovations include GMA-grafted polypropylene for biocompatible hydrogels, leveraging epoxy groups to immobilize biomolecules.

Both monomers underscore the synergy between steric effects (TBMA) and reactive sites (GMA) in tailoring polymer properties for specialized applications. Their continued use in R&D highlights their versatility in addressing material science challenges.

Properties

CAS No. |

70939-77-4 |

|---|---|

Molecular Formula |

C15H24O5 |

Molecular Weight |

284.35 g/mol |

IUPAC Name |

tert-butyl 2-methylprop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C8H14O2.C7H10O3/c1-6(2)7(9)10-8(3,4)5;1-5(2)7(8)10-4-6-3-9-6/h1H2,2-5H3;6H,1,3-4H2,2H3 |

InChI Key |

RXJZDLSKSHGPLY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OCC1CO1.CC(=C)C(=O)OC(C)(C)C |

Related CAS |

70939-77-4 |

Origin of Product |

United States |

Preparation Methods

Esterification of Methacrylic Acid with Epichlorohydrin

The most widely employed industrial method for glycidyl methacrylate synthesis involves the reaction of methacrylic acid with epichlorohydrin in the presence of a catalyst. Key steps include:

Reaction Mechanism :

- Nucleophilic Attack : Methacrylic acid reacts with epichlorohydrin, where the carboxylic acid group attacks the less hindered carbon of the epoxide ring.

- Ring-Opening : The epoxide ring opens, forming a chlorohydrin intermediate.

- Dehydrohalogenation : Elimination of hydrochloric acid (HCl) yields the glycidyl ester.

Typical Reaction Conditions :

| Parameter | Value |

|---|---|

| Catalyst | Quaternary ammonium resin |

| Inhibitor | p-Hydroxyanisole (0.3 wt%) |

| Temperature | 85°C |

| Reaction Time | 5 hours |

| Atmosphere | Nitrogen |

| Yield | 93.5% |

This method avoids side reactions such as polymerization by using radical inhibitors and achieves high selectivity through precise temperature control.

Alternative Route: Esterification with Glycidol

Glycidyl methacrylate can also be synthesized via direct esterification of methacrylic acid with glycidol. However, this route is less common due to glycidol’s higher cost and sensitivity to polymerization. The reaction proceeds under acidic conditions (e.g., sulfuric acid) at 50–70°C, but yields are typically lower (75–85%) compared to the epichlorohydrin method.

Industrial Production of Glycidyl Methacrylate

Large-Scale Reactor Design

Industrial plants utilize continuous-flow reactors with the following features:

- Temperature Gradient Control : Inlet and outlet temperatures are maintained at 80–90°C and 85–95°C, respectively, to optimize reaction kinetics.

- Catalyst Bed Configuration : Fixed-bed reactors packed with quaternary ammonium resins ensure prolonged catalyst life and minimal leaching.

- Distillation Systems : Short-path distillation units separate glycidyl methacrylate from unreacted epichlorohydrin and methacrylic acid, achieving >99% purity.

Byproduct Management

- Chlorinated Byproducts : Residual HCl is neutralized using aqueous sodium bicarbonate, forming sodium chloride precipitate.

- Polymerization Mitigation : Inhibitors like hydroquinone (50–100 ppm) are added to storage tanks to prevent premature polymerization during storage.

Synthesis of Tert-Butyl 2-Methylprop-2-enoate (Tert-Butyl Methacrylate)

Acid-Catalyzed Addition of Isobutylene to Methacrylic Acid

The industrial synthesis of tert-butyl methacrylate involves the reaction of methacrylic acid with isobutylene using a sulfonic acid-functionalized ion exchange resin as a heterogeneous catalyst.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Catalyst | Sulfonic acid ion exchange resin (e.g., SPC-118) |

| Temperature (Inlet) | -5 to +15°C |

| Temperature (Outlet) | -3 to +20°C |

| Pressure | 1–2 bar |

| Isobutylene:MAA Molar Ratio | 1.2:1 |

| Yield | 84.9% (based on isobutylene) |

Process Advantages :

Distillation and Purification

Post-reaction processing involves:

- Degassing : Removal of unreacted isobutylene via vacuum stripping at 80 mmHg.

- Low-Boiling Fraction Removal : Distillation at 50–60°C under reduced pressure separates tert-butyl alcohol and diisobutylene byproducts.

- Final Purification : High-vacuum distillation (0.1–0.5 mmHg) yields tert-butyl methacrylate with >99% purity.

Comparative Analysis of Preparation Methods

Glycidyl Methacrylate vs. Tert-Butyl Methacrylate Synthesis

| Parameter | Glycidyl Methacrylate | Tert-Butyl Methacrylate |

|---|---|---|

| Primary Reactants | Methacrylic acid + epichlorohydrin | Methacrylic acid + isobutylene |

| Catalyst Type | Quaternary ammonium resin | Sulfonic acid ion exchange resin |

| Reaction Temperature | 85°C | -5 to +20°C |

| Key Challenge | Chlorinated byproduct removal | Temperature control to prevent oligomerization |

| Industrial Yield | 93.5% | 85% |

Emerging Methodologies and Innovations

Enzymatic Esterification

Recent studies explore lipase-catalyzed synthesis of glycidyl methacrylate in non-aqueous media. For example, Candida antarctica lipase B achieves 78% conversion at 40°C, though industrial scalability remains unproven.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for tert-butyl methacrylate synthesis by 50–70%, with yields comparable to conventional methods. Pilot-scale trials report energy savings of 30%.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The oxirane group can undergo oxidation to form diols.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate or osmium tetroxide in aqueous conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Diols.

Reduction: Alcohols.

Substitution: Substituted oxirane derivatives.

Scientific Research Applications

Industrial Applications

Glycidyl methacrylate finds extensive use in various industries due to its unique properties:

- Adhesives and Sealants : Its excellent adhesion properties make it suitable for formulating adhesives used in construction and automotive industries.

- Coatings : Used in the production of durable coatings that provide protection against environmental factors.

- Biomedical Applications : Glycidyl methacrylate is utilized in creating biocompatible materials for medical devices and drug delivery systems due to its ability to modify biomolecules.

Biomedical Applications

The compound's ability to react with nucleophiles allows for significant applications in the biomedical field:

- Biocompatible Materials : Glycidyl methacrylate is essential in developing materials that are compatible with biological tissues, critical for implants and prosthetics.

- Medical Adhesives : It is used in formulating surgical adhesives that bond tissues effectively while being non-toxic.

- Controlled Drug Release Systems : Its polymerization capability enables the creation of hydrogels that can release drugs in a controlled manner, improving therapeutic efficacy.

Case Study 1: Medical Adhesives

A study highlighted the effectiveness of glycidyl methacrylate-based adhesives in surgical applications. The adhesive demonstrated strong bonding capabilities while maintaining flexibility, which is crucial for tissue healing. The study concluded that these adhesives could significantly reduce recovery times in surgical patients due to their superior performance compared to traditional adhesives.

Case Study 2: Drug Delivery Systems

Research on glycidyl methacrylate-based hydrogels showed promising results in controlled drug release applications. The hydrogels were designed to release anti-cancer drugs over extended periods, improving patient outcomes by maintaining therapeutic drug levels without frequent dosing.

Mechanism of Action

The mechanism of action of these compounds is largely dependent on their functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the oxirane group can react with nucleophiles to form various substituted products. These reactions are facilitated by the presence of catalysts or specific reaction conditions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

- GMA : Contains a reactive epoxide ring and a methacrylate ester. The epoxide group allows for nucleophilic addition or ring-opening reactions, making it valuable in thermosetting resins .

- Tert-butyl methacrylate : Features a bulky tert-butyl substituent, which reduces polymerization rates but enhances steric stabilization in polymers .

- Other methacrylates :

- Epoxide-containing analogs: 2-(Oxiran-2-yl)ethyl 2-methylprop-2-enoate (CAS 55750-22-6): Similar to GMA but with an ethylene spacer between the epoxide and ester groups, altering reactivity .

Physical Properties

Reactivity Profiles

- GMA : The epoxide group undergoes ring-opening reactions with amines, thiols, or acids, enabling covalent network formation. This reactivity is exploited in epoxy resins and functionalized polymers .

- Tert-butyl methacrylate : The bulky tert-butyl group slows polymerization kinetics but improves thermal stability in acrylic copolymers .

- MMA and butyl methacrylate : Smaller ester groups favor rapid polymerization, producing rigid (MMA) or flexible (butyl) polymers .

Biological Activity

Tert-butyl 2-methylprop-2-enoate; oxiran-2-ylmethyl 2-methylprop-2-enoate, commonly referred to as glycidyl methacrylate (GMA), is a compound with significant industrial and biological relevance. Its unique structure, which includes both an epoxy and a methacrylate functional group, allows it to participate in a variety of chemical reactions, making it valuable in polymer chemistry, biomedical applications, and materials science.

Glycidyl methacrylate has the molecular formula and is characterized by its ability to undergo polymerization and addition reactions. The presence of the oxirane ring enables it to react with various nucleophiles, leading to the formation of diols and other derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₀O₅ |

| CAS Number | 106-91-2 |

| Appearance | Colorless liquid |

| Odor | Sweet |

| Boiling Point | Approximately 100°C |

Polymerization and Biocompatibility

Glycidyl methacrylate is primarily known for its role in the synthesis of polymers. It can be polymerized to form homopolymers or copolymers that exhibit biocompatibility, making them suitable for medical applications such as drug delivery systems and tissue engineering scaffolds. Research indicates that GMA-based polymers can enhance cell adhesion and proliferation due to their favorable surface characteristics .

Cytotoxicity Studies

Several studies have investigated the cytotoxic effects of glycidyl methacrylate on various cell lines. For instance, one study reported that GMA exhibited dose-dependent cytotoxicity on human fibroblast cells, with significant effects observed at concentrations above 0.5% . The mechanism of toxicity is believed to involve the formation of reactive oxygen species (ROS) and subsequent oxidative stress.

Antimicrobial Properties

Glycidyl methacrylate has also been explored for its antimicrobial properties. A study demonstrated that GMA-modified surfaces showed reduced bacterial adhesion and growth when tested against common pathogens such as Staphylococcus aureus and Escherichia coli. This property is particularly beneficial in biomedical devices where infection control is critical .

Case Studies

- Tissue Engineering Applications : A study on GMA-based hydrogels highlighted their potential in supporting cell growth for tissue engineering applications. The hydrogels were shown to provide a conducive environment for mesenchymal stem cells, promoting differentiation into osteoblasts when cultured in osteogenic conditions .

- Drug Delivery Systems : Research has demonstrated that GMA can be used to create nanoparticles for targeted drug delivery. These nanoparticles can encapsulate therapeutic agents and release them in a controlled manner, enhancing the efficacy of treatments while minimizing side effects .

- Dental Materials : Glycidyl methacrylate has been incorporated into dental adhesives and composites. Studies indicate that GMA-modified materials exhibit improved mechanical properties and lower cytotoxicity compared to traditional formulations, making them safer for clinical use .

Q & A

Basic Questions

Q. What are the recommended synthesis strategies for tert-butyl 2-methylprop-2-enoate derivatives in organic chemistry?

- Methodology : Utilize tert-butyl chloroformate or carbamate precursors with nucleophilic substrates (e.g., amino acid derivatives) under basic conditions. For example, potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) facilitates Boc-protection of amines, ensuring stability during subsequent reactions . Characterization via / NMR and FTIR confirms ester formation and purity.

Q. What safety precautions are critical when handling oxiran-2-ylmethyl 2-methylprop-2-enoate in laboratory settings?

- Key Measures : Adhere to occupational exposure limits (OELs) for methyl methacrylate derivatives:

| Country | STEL (ppm) | TWA (ppm) |

|---|---|---|

| Luxembourg | 50–100 | 100 |

| Netherlands | 205–410 mg/m³ | — |

| Avoid sparks, use explosion-proof equipment, and ensure ventilation. Skin protection (gloves, goggles) is mandatory due to severe irritation risks . |

Q. What characterization techniques are essential for confirming the structure of tert-butyl 2-methylprop-2-enoate copolymers?

- Techniques :

- NMR Spectroscopy : / NMR for monomer incorporation and copolymer composition.

- GPC : Determines molecular weight distribution.

- DSC : Analyzes thermal transitions (e.g., ) for crosslinking efficiency.

- FTIR : Identifies functional groups (e.g., ester C=O at ~1720 cm) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) and experimental NMR analysis resolve conformational ambiguities of tert-butyl groups in cyclic systems?

- Approach :

- Use dynamic low-temperature NMR () to observe axial/equatorial tert-butyl conformers in hexahydrotriazinanes.

- DFT calculations with explicit solvent models (e.g., water or THF) improve accuracy, as implicit solvent models may favor thermodynamically unstable axial conformers .

Q. What experimental design principles optimize the epoxidation efficiency of oxiran-2-ylmethyl 2-methylprop-2-enoate derivatives?

- Optimization Framework :

- Factors : Catalyst loading (e.g., Mo(CO)), temperature, solvent polarity (1,2-dichloroethane vs. DMF).

- Response Variables : Conversion rates monitored via GC or HPLC.

- Statistical Tools : Central Composite Design (CCD) or Box-Behnken models to identify interactions between variables .

Q. How do steric effects of the tert-butyl group influence regioselectivity in radical polymerization of 2-methylprop-2-enoate monomers?

- Mechanistic Insight :

- Steric hindrance directs radical addition to less hindered α-positions.

- Kinetic studies via EPR spectroscopy track radical propagation, while MALDI-TOF MS reveals chain-end structures. Computational modeling (e.g., MD simulations) predicts steric barriers .

Q. How can contradictory data on tert-butyl group stability under acidic vs. basic conditions be reconciled in synthetic protocols?

- Resolution Strategy :

- Acidic Conditions : Boc groups are cleaved with trifluoroacetic acid (TFA) but remain stable in mild acids (pH > 3).

- Basic Conditions : Hydrolysis rates depend on hydroxide concentration; adjust pH to 9–11 for controlled deprotection.

- Analytical Validation : Use HPLC to monitor degradation products and optimize reaction timelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.